2,3-dihydroxybutanedioic acid;1-methyl-2-(2-thiophen-2-ylethenyl)-5,6-dihydro-4H-pyrimidine
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Overview
Description
2,3-dihydroxybutanedioic acid;1-methyl-2-(2-thiophen-2-ylethenyl)-5,6-dihydro-4H-pyrimidine is a complex organic compound that combines features of both carboxylic acids and heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydroxybutanedioic acid;1-methyl-2-(2-thiophen-2-ylethenyl)-5,6-dihydro-4H-pyrimidine typically involves multi-step organic reactions. The starting materials might include thiophene derivatives and pyrimidine precursors. Common synthetic routes could involve:
Condensation reactions: Combining thiophene derivatives with pyrimidine precursors under acidic or basic conditions.
Oxidation and reduction steps: To introduce or modify functional groups such as hydroxyl and carboxyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include:
Catalytic processes: Using catalysts to enhance reaction rates and selectivity.
Purification techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,3-dihydroxybutanedioic acid;1-methyl-2-(2-thiophen-2-ylethenyl)-5,6-dihydro-4H-pyrimidine can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe or inhibitor in biochemical studies.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the production of pharmaceuticals, agrochemicals, or materials.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved might include:
Binding to active sites: Inhibiting or activating enzymes.
Modulating signaling pathways: Affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,3-dihydroxybutanedioic acid: A simpler carboxylic acid with similar functional groups.
Thiophene derivatives: Compounds with a thiophene ring structure.
Pyrimidine derivatives: Compounds with a pyrimidine ring structure.
Uniqueness
2,3-dihydroxybutanedioic acid;1-methyl-2-(2-thiophen-2-ylethenyl)-5,6-dihydro-4H-pyrimidine is unique due to its combination of functional groups and ring structures, which confer specific chemical and biological properties.
Properties
IUPAC Name |
2,3-dihydroxybutanedioic acid;1-methyl-2-(2-thiophen-2-ylethenyl)-5,6-dihydro-4H-pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2S.C4H6O6/c1-13-8-3-7-12-11(13)6-5-10-4-2-9-14-10;5-1(3(7)8)2(6)4(9)10/h2,4-6,9H,3,7-8H2,1H3;1-2,5-6H,(H,7,8)(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRCYAZJKNPEQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN=C1C=CC2=CC=CS2.C(C(C(=O)O)O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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